N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-CYCLOHEXYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The benzodioxole ring can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
N-CYCLOHEXYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,5-Oxadiazole
Uniqueness
N-CYCLOHEXYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H23N3O4 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c27-23(17-11-12-19-20(13-17)29-15-28-19)26(18-9-5-2-6-10-18)14-21-24-22(25-30-21)16-7-3-1-4-8-16/h1,3-4,7-8,11-13,18H,2,5-6,9-10,14-15H2 |
InChI Key |
UJJMDLPNFZEWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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